3-Acetamido-4-methylphenyl acetate CAS number 220139-79-7
3-Acetamido-4-methylphenyl acetate CAS number 220139-79-7
An In-depth Technical Guide to 3-Acetamido-4-methylphenyl acetate (CAS No. 220139-79-7)
Abstract
This technical guide provides a comprehensive overview of 3-Acetamido-4-methylphenyl acetate (CAS No. 220139-79-7), a substituted aromatic compound of interest in synthetic chemistry and potentially in pharmaceutical research. While specific literature on this exact molecule is sparse, this document synthesizes foundational chemical principles and data from analogous structures to offer a robust guide for its synthesis, characterization, handling, and potential research applications. We present its known physicochemical properties, a proposed, detailed synthetic protocol rooted in established organic chemistry reactions, and a thorough discussion of the analytical techniques required for its structural confirmation and purity assessment. This guide is intended to serve as a practical and authoritative resource for professionals requiring a deeper understanding of this specific chemical entity.
Chemical Identity and Physicochemical Properties
3-Acetamido-4-methylphenyl acetate, also known by its synonym 4-acetoxy-2-acetylamino-toluene, is a difunctionalized toluene derivative.[1] Its structure features both an acetamide and an acetate group, making it a valuable building block in organic synthesis. The core physicochemical properties are summarized below.
Structural Information
The molecular structure consists of a toluene core substituted at position 1 with a methyl group, position 3 with an acetamido group, and position 4 with an acetate group.
Caption: Chemical Structure of 3-Acetamido-4-methylphenyl acetate.
Key Properties Table
| Property | Value | Source(s) |
| CAS Number | 220139-79-7 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₃ | [1][2] |
| Molecular Weight | 207.23 g/mol | [2] |
| IUPAC Name | (3-acetamido-4-methylphenyl) acetate | [3] |
| Synonyms | 4-acetoxy-2-acetylamino-toluene | [1] |
| SMILES | CC(OC1=CC=C(C)C(NC(C)=O)=C1) | [2] |
| Purity (Typical) | ≥95% (Commercially available) | [1] |
| Appearance | Data not available (likely a solid at room temp.) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available (expected to be soluble in organic solvents like DMSO, methanol, dichloromethane) | - |
Proposed Synthesis and Purification Protocol
While a specific published synthesis for 3-Acetamido-4-methylphenyl acetate is not readily found, a logical and robust synthetic route can be designed starting from the commercially available precursor, 3-amino-4-methylphenol. The strategy involves a two-step process: selective N-acetylation followed by O-acetylation.
Causality of Experimental Design: The amino group is generally more nucleophilic than the phenolic hydroxyl group. Therefore, direct acetylation with a reagent like acetic anhydride under neutral or slightly basic conditions will preferentially acylate the amine. A subsequent, more forceful O-acetylation of the resulting N-(4-hydroxy-3-methylphenyl)acetamide intermediate yields the target compound. This stepwise approach ensures high selectivity and minimizes the formation of undesired byproducts.
Caption: Proposed two-step synthesis workflow for 3-Acetamido-4-methylphenyl acetate.
Step-by-Step Experimental Protocol
Materials:
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3-Amino-4-methylphenol
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Acetic anhydride
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Pyridine (anhydrous)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel (for chromatography)
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Ethyl acetate and Hexanes (for chromatography)
Protocol:
Part A: Synthesis of N-(4-hydroxy-3-methylphenyl)acetamide (Intermediate)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-4-methylphenol (1.0 eq) in a suitable solvent such as water or glacial acetic acid.
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N-Acetylation: Cool the solution in an ice bath to 0-5 °C. Add acetic anhydride (1.1 eq) dropwise while stirring. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.
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Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: If using acetic acid, carefully neutralize the mixture with a saturated solution of sodium bicarbonate. If using water, the product may precipitate. Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often pure enough for the next step.
Part B: Synthesis of 3-Acetamido-4-methylphenyl acetate (Final Product)
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Reaction Setup: Suspend the dried N-(4-hydroxy-3-methylphenyl)acetamide (1.0 eq) in dichloromethane (DCM) in a clean, dry round-bottom flask. Add anhydrous pyridine (2.0-3.0 eq) to act as both a base and a catalyst.
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O-Acetylation: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.5 eq) dropwise.
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Reaction Completion: Allow the reaction to stir at room temperature overnight. Monitor by TLC for the disappearance of the intermediate.
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Quenching and Extraction: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and finally with brine.
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Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Part C: Purification
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Method Selection: The crude product can be purified by either recrystallization (e.g., from an ethyl acetate/hexanes mixture) or flash column chromatography on silica gel.
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Chromatography: If chromatography is required, use a gradient of ethyl acetate in hexanes as the eluent system. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final, purified 3-Acetamido-4-methylphenyl acetate.
Analytical Characterization
Validation of the compound's identity and purity is paramount. The following analytical methods are standard for characterizing the final product. The table below outlines the expected results based on the molecule's structure.
| Technique | Expected Results & Interpretation |
| ¹H NMR | Aromatic Protons: 3 distinct signals in the aromatic region (~7.0-7.8 ppm).Amide NH: A broad singlet, typically >8.0 ppm.Acetate CH₃: A sharp singlet around 2.1-2.3 ppm.Acetamido CH₃: A sharp singlet around 2.0-2.2 ppm.Aromatic CH₃: A sharp singlet around 2.2-2.4 ppm. |
| ¹³C NMR | Carbonyls: Two signals in the 168-172 ppm range (ester and amide C=O).Aromatic Carbons: 6 signals in the aromatic region (~115-150 ppm).Methyl Carbons: 3 signals in the aliphatic region (~20-25 ppm). |
| IR Spectroscopy | N-H Stretch: A peak around 3300 cm⁻¹.C=O Stretches: Two distinct peaks for the ester and amide carbonyls, typically in the 1660-1760 cm⁻¹ range.C-O Stretch: A peak around 1200-1250 cm⁻¹. |
| Mass Spectrometry | [M+H]⁺: Expected molecular ion peak at m/z = 208.0968 for C₁₁H₁₄NO₃⁺.[M+Na]⁺: Expected adduct peak at m/z = 230.0788 for C₁₁H₁₃NO₃Na⁺. |
| HPLC | A single major peak under appropriate conditions (e.g., C18 column, water/acetonitrile mobile phase) indicating high purity. |
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. 3-Acetamido-4-methylphenyl acetate is classified with specific hazards that necessitate precautions.
GHS Hazard Classification
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Skin Irritation (Category 2): Causes skin irritation.[3]
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Eye Irritation (Category 2A): Causes serious eye irritation.[3]
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Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[3]
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Personal Protective Equipment:
Storage
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]
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Keep away from incompatible materials such as strong oxidizing agents.
Potential Applications and Research Directions
While this specific molecule is not widely cited in applied research, its structure suggests several logical areas of utility for drug discovery and development professionals.
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Synthetic Intermediate: As a functionalized benzene derivative, it serves as a versatile building block for constructing more complex molecules. The acetamide and acetate groups can be hydrolyzed or modified to introduce other functionalities, making it a useful precursor in multi-step syntheses.[4]
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Fragment-Based Drug Discovery (FBDD): The acetamidophenyl scaffold is a common motif in many approved drugs (e.g., Acetaminophen). This compound could be included in fragment libraries for screening against various biological targets to identify initial hits for lead optimization.
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Metabolite and Impurity Reference Standard: In the development of pharmaceuticals containing a 4-methylaniline or related substructure, this compound could be synthesized as a potential reference standard for identifying metabolites or process-related impurities. Its structural similarity to impurities of common drugs like Acetaminophen underscores this potential application.[5]
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Uses of 3-(4-Methylphenyl)propanoic Acid. [Link]
